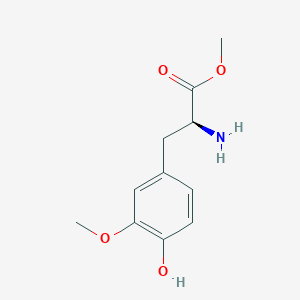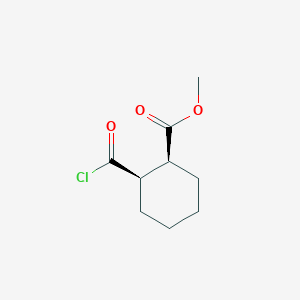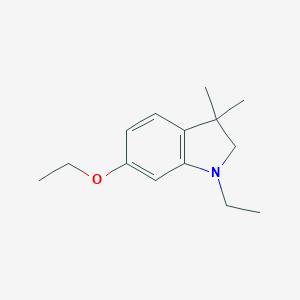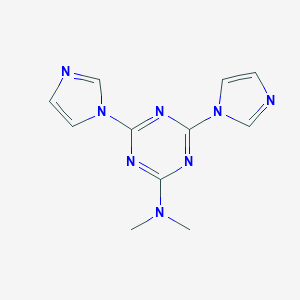
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine, also known as DMT, is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT is a heterocyclic compound that contains two imidazole rings and a triazine ring. The compound is a white crystalline powder that is soluble in organic solvents.
Wirkmechanismus
The exact mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is not fully understood. However, studies have shown that 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine interacts with various receptors in the body, including the serotonin receptor and the sigma-1 receptor. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has also been shown to modulate the activity of various enzymes and proteins in the body, leading to its various physiological effects.
Biochemische Und Physiologische Effekte
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to exhibit various biochemical and physiological effects. In medicine, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to exhibit anti-inflammatory and antioxidant properties. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has also been shown to induce apoptosis in cancer cells, leading to its potential use as an anticancer agent. In agriculture, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to increase plant growth and yield by modulating the activity of various enzymes and proteins in the plant. In materials science, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been used as a building block for the synthesis of novel materials.
Vorteile Und Einschränkungen Für Laborexperimente
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has several limitations. It is highly reactive and can react with other compounds in the lab, leading to unwanted side reactions. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is also relatively expensive compared to other compounds, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine. In medicine, further studies are needed to fully understand the mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine and its potential use as an anticancer agent. In agriculture, further studies are needed to optimize the use of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine as a plant growth regulator. In materials science, further studies are needed to explore the use of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine as a building block for the synthesis of novel materials. Additionally, further studies are needed to explore the potential use of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine in other fields such as energy storage and catalysis.
In conclusion, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been extensively studied for its potential use in medicine, agriculture, and materials science. Further studies are needed to fully understand the mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine and its potential use in various fields.
Synthesemethoden
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N-dimethylformamide dimethyl acetal and imidazole in the presence of a base such as triethylamine. The reaction yields 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine as a white crystalline powder with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has also been studied for its potential use as a diagnostic tool for cancer and other diseases. In agriculture, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to increase plant growth and yield. In materials science, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been used as a building block for the synthesis of novel materials.
Eigenschaften
CAS-Nummer |
153429-75-5 |
|---|---|
Produktname |
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine |
Molekularformel |
C11H12N8 |
Molekulargewicht |
256.27 g/mol |
IUPAC-Name |
4,6-di(imidazol-1-yl)-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H12N8/c1-17(2)9-14-10(18-5-3-12-7-18)16-11(15-9)19-6-4-13-8-19/h3-8H,1-2H3 |
InChI-Schlüssel |
SDUITTZEPOZVGM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)N2C=CN=C2)N3C=CN=C3 |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)N2C=CN=C2)N3C=CN=C3 |
Andere CAS-Nummern |
153429-75-5 |
Synonyme |
2-N,N-dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine SAE-9 SAE9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



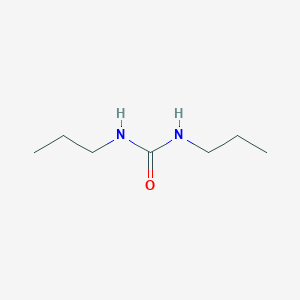
![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)

